

# Using 2-[(4-Chlorobenzyl)oxy]-1-ethanol as a chemical probe

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## Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

CAS No.: 1200-15-3

Cat. No.: B072105

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An Application Guide for the Chemical Probe 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Subject: Characterization and Application of 2-[(4-Chlorobenzyl)oxy]-1-ethanol as a Chemical Probe for Fungal Target Validation.

Audience: Researchers, scientists, and drug development professionals in mycology, infectious diseases, and chemical biology.

## Introduction: Unveiling a Potential Antifungal Agent

Small-molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.<sup>[1]</sup> The compound 2-[(4-Chlorobenzyl)oxy]-1-ethanol, hereafter referred to as CBOE-1, presents a compelling scaffold for probe development. Its structure, featuring a 4-chlorobenzyl ether moiety, is reminiscent of compounds with known antimicrobial properties. For instance, 2,4-dichlorobenzyl alcohol is a common antiseptic, and the related molecule 4-chlorobenzyl p-coumarate has demonstrated potent fungicidal effects, likely by disrupting the plasma membrane.<sup>[2][3]</sup>

This guide provides a comprehensive framework for characterizing CBOE-1 as a chemical probe. We hypothesize that CBOE-1 targets a key enzyme in the fungal ergosterol biosynthesis pathway, a well-established target for antifungal drugs. The protocols outlined herein are designed to rigorously test this hypothesis, moving from initial target engagement confirmation to definitive target identification and functional cellular analysis. A high-quality chemical probe

should exhibit potency (typically <100 nM in biochemical assays and <1 μM in cellular assays), selectivity (>30-fold over related family members), and clear evidence of on-target activity in a cellular context.[4][5] This guide will walk you through the necessary steps to validate CBOE-1 against these stringent criteria.

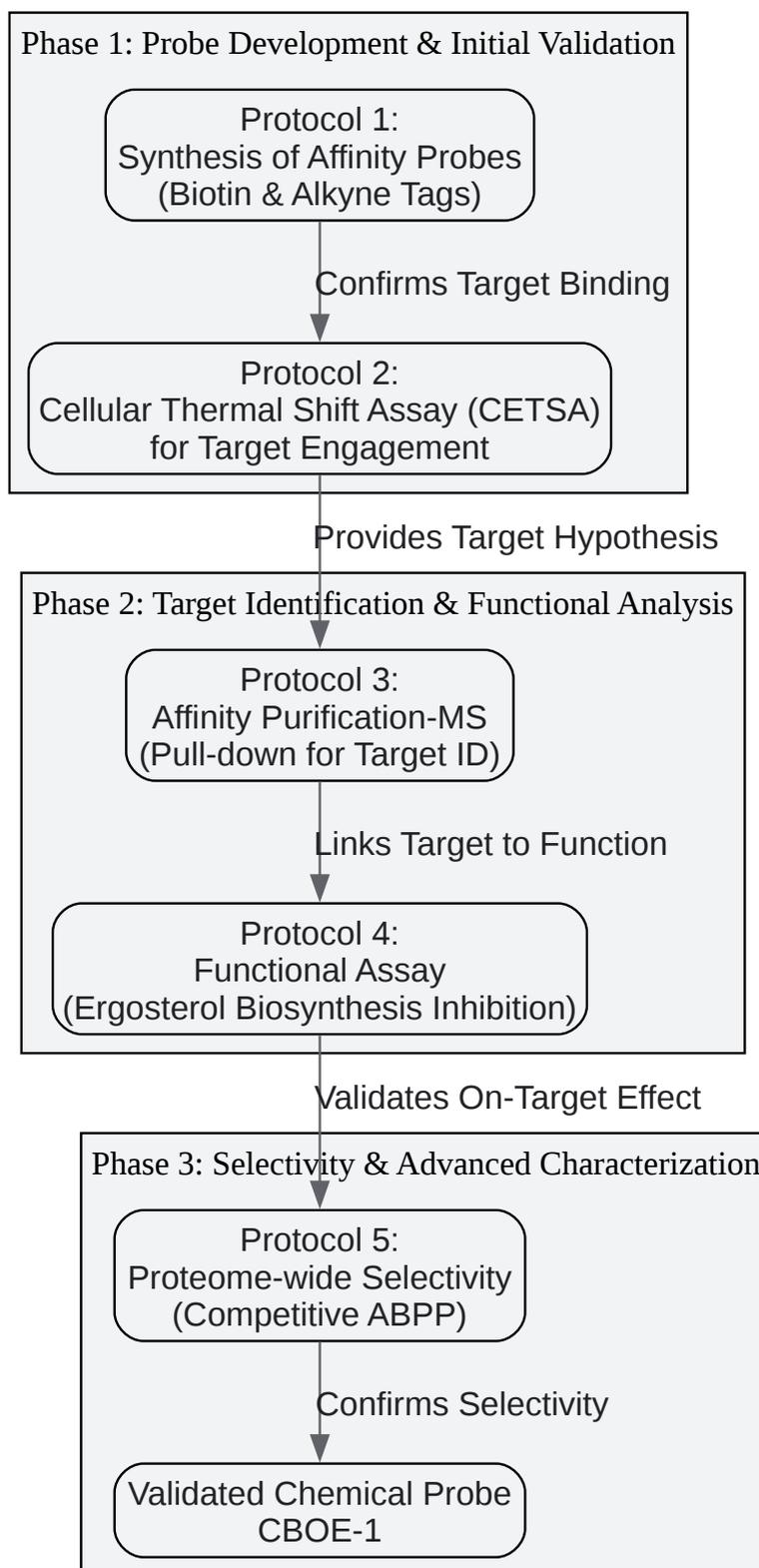
## Physicochemical and Probe Qualification Data

Before embarking on complex cellular experiments, it is crucial to characterize the fundamental properties of the lead compound.

Property	Value	Source / Method
Compound Name	2-[(4-Chlorobenzyl)oxy]-1-ethanol (CBOE-1)	-
CAS Number	1200-15-3	Chemical Supplier
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClO <sub>2</sub>	Chemical Supplier
Molecular Weight	186.64 g/mol	Calculated
Hypothesized Target	Fungal Lanosterol 14α-demethylase (ERG11)	Hypothesis-driven
Cellular Potency (EC <sub>50</sub> )	To be determined (TBD)	See Protocol 4
Target Engagement (CETSA)	TBD	See Protocol 2
Selectivity	TBD	See Protocol 5

## Strategic Workflow for Probe Validation

The validation of CBOE-1 as a chemical probe follows a logical, multi-step process. This workflow is designed to build a robust, evidence-based case for its mechanism of action, starting from direct target interaction and culminating in a functional cellular outcome.

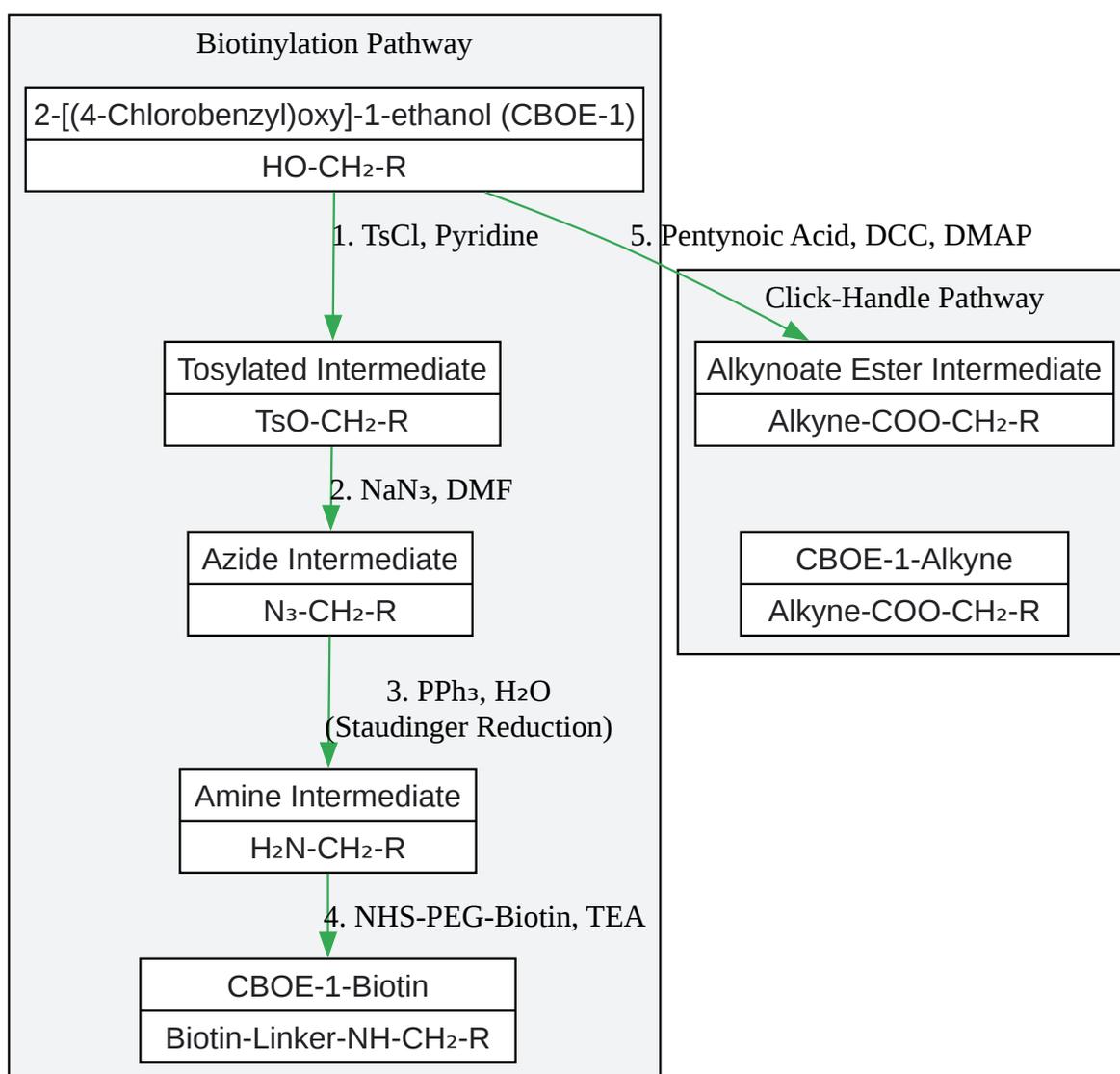


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Caption: Overall workflow for the validation of CBOE-1 as a chemical probe.

## Protocol 1: Synthesis of Derivatized Affinity Probes

Rationale: To identify the protein target(s) of CBOE-1, affinity-based methods are invaluable.[6] We will synthesize two derivatives from the primary alcohol of CBOE-1: a biotinylated probe for affinity purification (CBOE-1-Biotin) and an alkyne-tagged probe for click chemistry applications (CBOE-1-Alkyne).[7][8] Click chemistry provides a versatile method for attaching reporter molecules like fluorophores or biotin in a highly specific and efficient manner.[9][10]



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Caption: Synthetic scheme for preparing affinity probe derivatives of CBOE-1.

Materials:

- **2-[(4-Chlorobenzyl)oxy]-1-ethanol** (CBOE-1)
- p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium azide ( $\text{NaN}_3$ ), Dimethylformamide (DMF)
- Triphenylphosphine ( $\text{PPh}_3$ ), Tetrahydrofuran (THF), Water
- NHS-PEG<sub>4</sub>-Biotin, Triethylamine (TEA)
- 4-Pentynoic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Standard laboratory glassware and purification supplies (silica gel, solvents)

Step-by-Step Methodology:

- Synthesis of CBOE-1-Biotin:
  1. **Tosylation:** Dissolve CBOE-1 (1 eq) in pyridine at 0°C. Add TsCl (1.2 eq) portion-wise and stir overnight at room temperature. Quench with water and extract with ethyl acetate. Purify the resulting tosylate by column chromatography.
  2. **Azidation:** Dissolve the tosylated intermediate (1 eq) in DMF and add  $\text{NaN}_3$  (3 eq). Heat to 80°C for 4 hours. After cooling, extract the azide product.
  3. **Staudinger Reduction:** Dissolve the azide (1 eq) in THF/water (9:1). Add  $\text{PPh}_3$  (1.5 eq) and stir at 50°C for 12 hours to yield the primary amine.
  4. **Biotin Conjugation:** Dissolve the amine (1 eq) in DCM. Add TEA (2 eq) and NHS-PEG<sub>4</sub>-Biotin (1.1 eq). Stir at room temperature for 6 hours. Purify the final CBOE-1-Biotin probe by chromatography.[\[11\]](#)

- Synthesis of CBOE-1-Alkyne:
  1. Esterification: Dissolve CBOE-1 (1 eq), 4-pentynoic acid (1.2 eq), and DMAP (0.1 eq) in DCM at 0°C. Add a solution of DCC (1.2 eq) in DCM dropwise. Stir overnight at room temperature.
  2. Purification: Filter the reaction mixture to remove dicyclohexylurea. Purify the filtrate by column chromatography to yield CBOE-1-Alkyne.
- Quality Control: Confirm the structure and purity of all synthesized probes using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and LC-MS.

## Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm direct binding (target engagement) of a small molecule to its protein target within the complex environment of a live cell or cell lysate. [12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature ( $T_m$ ). [14] We will use CETSA to verify that CBOE-1 engages our hypothesized target, ERG11, in fungal cells.

Materials:

- Fungal strain (e.g., *Saccharomyces cerevisiae* or *Candida albicans*)
- CBOE-1 and vehicle control (DMSO)
- Lysis buffer (e.g., PBS with protease inhibitors)
- Antibody specific to the target protein (anti-ERG11)
- Standard Western blotting equipment and reagents
- PCR machine or thermal cycler for heating

Step-by-Step Methodology:

- Cell Culture and Treatment:

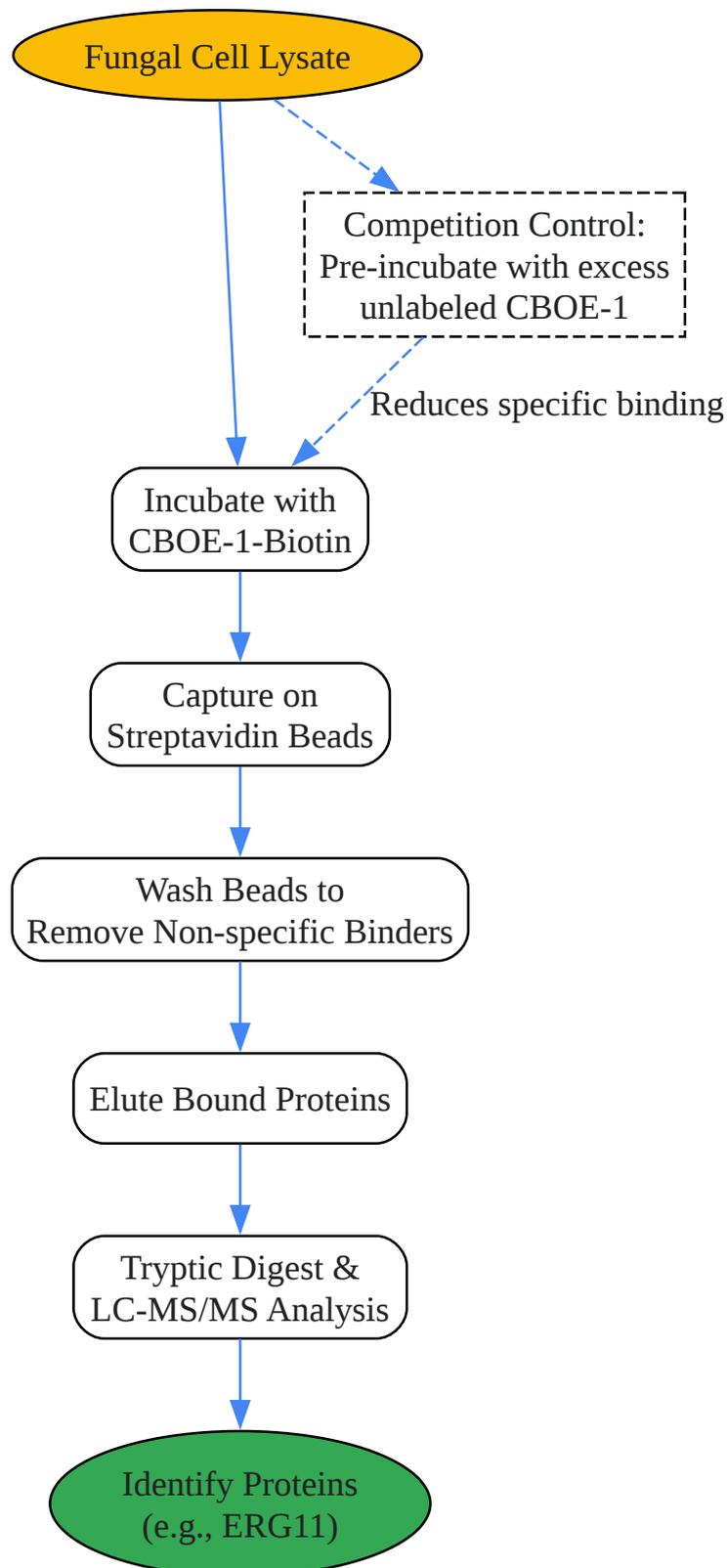
1. Grow fungal cells to mid-log phase.
  2. Harvest cells and resuspend in fresh media.
  3. Treat cells with CBOE-1 (e.g., at 10x the expected EC<sub>50</sub>) or DMSO vehicle for 1 hour at the optimal growth temperature.
- Thermal Challenge:
    1. Aliquot the treated cell suspensions into PCR tubes.
    2. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Leave one aliquot at room temperature as the unheated control.
  - Cell Lysis and Protein Extraction:
    1. Lyse the cells by mechanical disruption (e.g., bead beating) or enzymatic methods in lysis buffer.
    2. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
  - Analysis by Western Blot:
    1. Measure the total protein concentration of the soluble fractions.
    2. Load equal amounts of total protein for each sample onto an SDS-PAGE gel.
    3. Perform Western blotting using a primary antibody against ERG11.
    4. Quantify the band intensities for each temperature point.
  - Data Analysis:
    1. Normalize the band intensity at each temperature to the unheated control for both DMSO and CBOE-1 treated samples.

2. Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the melting curve for CBOE-1-treated samples compared to DMSO indicates target stabilization and engagement.<sup>[15]</sup>

Treatment	Apparent T <sub>m</sub> (°C) (Hypothetical)	Thermal Shift (ΔT <sub>m</sub> )	Interpretation
DMSO (Vehicle)	52.5	-	Baseline protein stability
CBOE-1 (10 μM)	57.0	+4.5°C	Significant target engagement
Inactive Analog	52.6	+0.1°C	No target engagement

## Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: Having confirmed target engagement with CETSA, AP-MS will be used to definitively identify the binding partners of CBOE-1 from the entire fungal proteome.<sup>[6]</sup> This method uses the biotinylated probe (CBOE-1-Biotin) to capture its targets, which are then identified by mass spectrometry. An inactive analog or competition with excess unlabeled CBOE-1 is a critical control to distinguish specific binders from non-specific background.



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Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

#### Materials:

- Fungal cell lysate
- CBOE-1-Biotin and unlabeled CBOE-1
- Streptavidin-conjugated magnetic beads
- Wash buffers (e.g., TBS with varying salt concentrations and detergents)
- Elution buffer (e.g., SDS sample buffer or biotin-containing buffer)
- Mass spectrometry facility and data analysis software

#### Step-by-Step Methodology:

- Lysate Preparation: Prepare a native protein lysate from a large culture of fungal cells.
- Affinity Capture:
  1. Test Sample: Incubate the lysate with CBOE-1-Biotin (e.g., 5  $\mu$ M) for 1-2 hours at 4°C.
  2. Control Sample: Pre-incubate a separate aliquot of lysate with a high concentration of unlabeled CBOE-1 (e.g., 500  $\mu$ M) for 1 hour before adding CBOE-1-Biotin (5  $\mu$ M). This will block the specific binding sites.
- Protein Pull-Down:
  1. Add pre-washed streptavidin beads to both lysates and incubate for 1 hour at 4°C to capture the probe-protein complexes.
  2. Use a magnet to collect the beads and discard the supernatant.
  3. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
- Elution and Sample Prep for MS:
  1. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

2. Run the eluates a short distance into an SDS-PAGE gel (to separate proteins from beads and probe) and perform an in-gel tryptic digest.
- LC-MS/MS Analysis:
    1. Analyze the digested peptides by LC-MS/MS.
    2. Use a database search algorithm (e.g., Mascot, MaxQuant) to identify the proteins from the fungal proteome database.
  - Data Analysis: Compare the list of proteins identified in the test sample versus the competition control. True binding partners should be significantly enriched in the test sample and depleted in the control. ERG11 should be a top hit if our hypothesis is correct.

## Protocol 4: Functional Assay - Ergosterol Quantification

Rationale: A key criterion for a chemical probe is linking target engagement to a functional cellular outcome.<sup>[4]</sup> If CBOE-1 inhibits ERG11, it should block the ergosterol biosynthesis pathway, leading to a decrease in cellular ergosterol levels. We will quantify ergosterol levels in treated fungal cells using a standard spectrophotometric method.

Materials:

- Fungal cells (*S. cerevisiae*)
- CBOE-1 and DMSO
- Alcoholic KOH (25% KOH in 60% ethanol)
- n-Heptane
- Sterile water
- UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

- Cell Treatment:
  1. Inoculate fungal cultures and treat with a serial dilution of CBOE-1 (e.g., 0.1  $\mu$ M to 100  $\mu$ M) and a DMSO vehicle control.
  2. Incubate for a defined period (e.g., 16 hours).
- Sterol Extraction:
  1. Harvest a fixed number of cells from each culture.
  2. Add 1 ml of alcoholic KOH to the cell pellet and vortex vigorously.
  3. Saponify the lipids by incubating at 80°C for 1 hour.
  4. After cooling, add 1 ml of sterile water and 3 ml of n-heptane. Vortex for 3 minutes to extract the non-saponifiable sterols into the heptane layer.
- Spectrophotometric Analysis:
  1. Transfer the n-heptane layer to a fresh tube.
  2. Scan the absorbance of the heptane extract from 230 nm to 300 nm.
  3. Ergosterol and its precursor, 24(28)-dehydroergosterol, produce a characteristic four-peaked curve. Calculate the ergosterol content based on the absorbance values at specific wavelengths ( $A_{281.5}$  and  $A_{230}$ ).
- Data Analysis:
  1. Calculate the percentage of ergosterol inhibition for each CBOE-1 concentration relative to the DMSO control.
  2. Plot the inhibition percentage against the log of CBOE-1 concentration and fit the data to a dose-response curve to determine the  $EC_{50}$  value.

## Protocol 5: Assessing Probe Selectivity

Rationale: An ideal chemical probe should be highly selective for its intended target to avoid misleading biological conclusions due to off-target effects.[4][16] Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of a probe across an entire enzyme family in a native biological system.[2][17]

Brief Protocol Outline:

- Concept: A broad-spectrum, reactivity-based probe that labels the active sites of a large family of enzymes (e.g., cytochrome P450s, to which ERG11 belongs) is used.
- Procedure:
  1. Treat fungal lysate with varying concentrations of CBOE-1 or DMSO.
  2. Add the broad-spectrum ABPP probe (which typically has a reporter tag like a fluorophore or alkyne).
  3. The ABPP probe will label all accessible active sites not already occupied by CBOE-1.
- Analysis:
  1. Analyze the proteome by gel-based fluorescence scanning or by enrichment and mass spectrometry.
  2. A decrease in labeling of a specific protein (e.g., ERG11) in the presence of CBOE-1 indicates it is a target.
  3. By observing which other proteins show reduced labeling, a selectivity profile can be generated. The concentration of CBOE-1 required to block labeling of ERG11 versus other proteins provides a quantitative measure of selectivity.

## Conclusion and Future Directions

This guide provides a systematic and rigorous pathway to validate **2-[(4-Chlorobenzyl)oxy]-1-ethanol** as a chemical probe. By following these protocols, researchers can build a compelling case for its molecular target and mechanism of action. A validated CBOE-1 probe would be a valuable tool for studying fungal ergosterol metabolism, dissecting mechanisms of antifungal resistance, and serving as a starting point for the development of novel therapeutic agents. The

combination of direct target engagement assays like CETSA with unbiased proteomic approaches and functional cellular readouts represents the gold standard for chemical probe validation.<sup>[18]</sup>

## References

- Bunnage, M. E., et al. (2013). Target validation using chemical probes. *Nature Chemical Biology*, 9(4), 195–199. [\[Link\]](#)
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. *Nature Chemical Biology*, 11(8), 536–541. [\[Link\]](#)
- Frye, S. V. (2010). The art of the chemical probe. *Nature Chemical Biology*, 6(3), 159–161. [\[Link\]](#)
- Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. *Chemical Reviews*, 110(1), 1-2. [\[Link\]](#)
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. *Nature Protocols*, 9(9), 2100–2122. [\[Link\]](#)
- Martinez Molina, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. *Science*, 341(6141), 84–87. [\[Link\]](#)
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). *Proceedings of the National Academy of Sciences*, 106(51), 21984–21989. [\[Link\]](#)
- Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. *Angewandte Chemie International Edition*, 40(11), 2004-2021. [\[Link\]](#)
- Ong, S. E., et al. (2009). A versatile strategy for stable isotope labeling of microbes for quantitative proteomics. *Nature Methods*, 6(10), 739–741. [\[Link\]](#)
- Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme function to proteomic pharmacology. *Nature Reviews Drug Discovery*, 7(8), 669–678. [\[Link\]](#)
- Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. *Chemistry & Biology*, 14(9), 1043-1051. [\[Link\]](#)

- Wikipedia contributors. (2024). Chemical probe. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Sharpless Lab, The Scripps Research Institute. (n.d.). Click Chemistry. [\[Link\]](#)
- University College London. (n.d.). Target Identification and Validation (Small Molecules). [\[Link\]](#)
- Müller, S., et al. (2018). The era of high-quality chemical probes. *Nature Chemical Biology*, 14(4), 311–315. [\[Link\]](#)
- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [\[Link\]](#)
- Wikipedia contributors. (2023). 2,4-Dichlorobenzyl alcohol. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Wikipedia contributors. (2023). Activity-based proteomics. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. [\[Link\]](#)
- Bunnage, M. E., & Jones, L. H. (2016). The impact of chemical probes in drug discovery: a pharmaceutical industry perspective. *ChemMedChem*, 11(6), 579–583. [\[Link\]](#)
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [\[Link\]](#)
- Wikipedia contributors. (2024). Click chemistry. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. *Nature Communications*, 7, 11040. [\[Link\]](#)
- Lomenick, B., et al. (2011). Identification of direct protein targets of small molecules. *ACS Chemical Biology*, 6(1), 34–46. [\[Link\]](#)
- Alto Predict. (2016). Best Practices for Chemical Probes. [\[Link\]](#)
- Arkin, M. R., et al. (2014). The case for phenotypic screening. *Drug Discovery Today*, 19(8), 1164–1169. [\[Link\]](#)

- Annual Reviews. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. [[Link](#)]
- Zhang, Y., et al. (2019). Target identification of small molecules: an overview of the current applications in drug discovery. *Frontiers in Chemistry*, 7, 658. [[Link](#)]
- Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. [[Link](#)]
- Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [[Link](#)]
- Methods in Molecular Biology. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. [[Link](#)]
- ACS Chemical Biology. (2018). In Situ Target Engagement Studies in Adherent Cells. [[Link](#)]
- Bitesize Bio. (2023). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. [[Link](#)]
- Frontiers in Chemistry. (2022). Activity-based protein profiling: A graphical review. [[Link](#)]
- Antioxidants & Redox Signaling. (2016). Chemical Probes for Redox Signaling and Oxidative Stress. [[Link](#)]
- News-Medical.Net. (2020). What is a Cellular Thermal Shift Assay (CETSA)??. [[Link](#)]
- Annual Review of Biochemistry. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [[Link](#)]
- Molecules. (2016). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the *Pseudomonas aeruginosa* Virulence Factor Pyocyanin. [[Link](#)]
- Journal of the American Chemical Society. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. [[Link](#)]

- The Journal of Antibiotics. (2015). The Designed Biotin–diCMI Probe Molecules for Labeling of Streptavidin. [[Link](#)]
- Chemical Biology & Drug Design. (2024). Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. [[Link](#)]
- Google Patents. (2016).
- Organic Letters. (2016). p-Chlorobenzyl Ether: A p-Methoxybenzyl Ether in Disguise. [[Link](#)]
- Cancer Research. (1999). Identification and characterization of chlorin e(4) ethyl ester in sera of individuals participating in the chlorophyllin chemoprevention trial. [[Link](#)]
- Molecules. (2022). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [[Link](#)]

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## Sources

- [1. Chemical probe - Wikipedia \[en.wikipedia.org\]](#)
- [2. Activity Based Protein Profiling ABPP | MtoZ Biolabs \[mtoz-biolabs.com\]](#)
- [3. Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. aacrjournals.org \[aacrjournals.org\]](#)
- [5. The era of high-quality chemical probes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. labinsights.nl \[labinsights.nl\]](#)
- [8. Click Chemistry Reagents \[sigmaaldrich.com\]](#)
- [9. Click Chemistry \\* Sharpless Lab \\* The Scripps Research Institute \[sharpless.scripps.edu\]](#)

- [10. Click chemistry - Wikipedia \[en.wikipedia.org\]](#)
- [11. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. pubs.acs.org \[pubs.acs.org\]](#)
- [13. news-medical.net \[news-medical.net\]](#)
- [14. annualreviews.org \[annualreviews.org\]](#)
- [15. bio-protocol.org \[bio-protocol.org\]](#)
- [16. Best Practices for Chemical Probes - Alto Predict \[altopredict.com\]](#)
- [17. Activity-based proteomics - Wikipedia \[en.wikipedia.org\]](#)
- [18. annualreviews.org \[annualreviews.org\]](#)
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